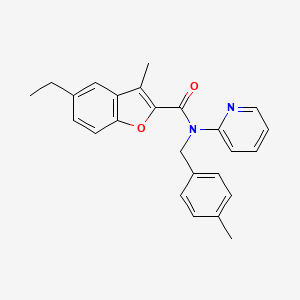

![molecular formula C16H13N3O3S2 B11351150 Ethyl 4-phenyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11351150.png)

Ethyl 4-phenyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-4-Phenyl-2-[(1,2,3-Thiadiazol-4-ylcarbonyl)amino]thiophen-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazolderivate gehört.

Vorbereitungsmethoden

Die Synthese von Ethyl-4-Phenyl-2-[(1,2,3-Thiadiazol-4-ylcarbonyl)amino]thiophen-3-carboxylat umfasst in der Regel mehrere Schritte. Eine gängige Methode umfasst die Reaktion von Ethyl-4-Phenylthiophen-3-carboxylat mit 1,2,3-Thiadiazol-4-carbonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mittels Techniken wie Säulenchromatographie gereinigt .

Chemische Reaktionsanalyse

Ethyl-4-Phenyl-2-[(1,2,3-Thiadiazol-4-ylcarbonyl)amino]thiophen-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um die entsprechenden Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die entsprechenden Amine oder Alkohole zu erhalten.

Substitution: Nucleophile Substitutionsreaktionen können am Thiadiazolring auftreten, wobei Nucleophile wie Amine oder Thiole die Carbonylgruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Phenyl-2-[(1,2,3-Thiadiazol-4-ylcarbonyl)amino]thiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So beruht seine antimikrobielle Aktivität zum Beispiel auf seiner Fähigkeit, die Zellmembran von Bakterien und Pilzen zu stören, was zu Zelllyse und Zelltod führt. In Krebszellen hemmt die Verbindung Schlüsselenzyme, die an der Zellproliferation beteiligt sind, wodurch das Wachstum und die Ausbreitung von Krebs verhindert werden .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted thiophene and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Materials Science: It is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Anti-inflammatory Activity: It is being investigated for its anti-inflammatory properties.

Industry:

Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments.

Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of ethyl 4-phenyl-2-(1,2,3-thiadiazole-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Vergleich Mit ähnlichen Verbindungen

Ethyl-4-Phenyl-2-[(1,2,3-Thiadiazol-4-ylcarbonyl)amino]thiophen-3-carboxylat kann mit anderen Thiadiazolderivaten verglichen werden, wie zum Beispiel:

2-Phenyl-1,3,4-Thiadiazol: Bekannt für seine Antitumor- und antimikrobiellen Eigenschaften.

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amin: Zeigt signifikante entzündungshemmende und schmerzlindernde Aktivitäten.

4-(1,2,3-Thiadiazol-4-yl)-5-(Brommethyl)furan-2-carboxylat: Wird bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Ethyl-4-Phenyl-2-[(1,2,3-Thiadiazol-4-ylcarbonyl)amino]thiophen-3-carboxylat zeichnet sich durch seine einzigartige Kombination aus einem Thiophenring und einer Thiadiazol-Einheit aus, die ihm besondere chemische und biologische Eigenschaften verleiht .

Eigenschaften

Molekularformel |

C16H13N3O3S2 |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

ethyl 4-phenyl-2-(thiadiazole-4-carbonylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C16H13N3O3S2/c1-2-22-16(21)13-11(10-6-4-3-5-7-10)8-23-15(13)17-14(20)12-9-24-19-18-12/h3-9H,2H2,1H3,(H,17,20) |

InChI-Schlüssel |

HGTBOGOTIKQTDP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CSN=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11351068.png)

![2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B11351069.png)

![N-phenyl-2-{[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11351073.png)

![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide](/img/structure/B11351081.png)

![1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11351082.png)

![5-phenyl-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11351096.png)

![1-butyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11351135.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11351139.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11351148.png)

![2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11351152.png)